N-(1,3-benzothiazol-2-yl)propanamide is a synthetic organic compound classified within the benzothiazole family, which encompasses heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a propanamide group attached to the benzothiazole ring at the second position. Benzothiazoles are noted for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, making them significant in medicinal chemistry and drug development .
The compound can be sourced from various chemical suppliers and databases, such as BenchChem and PubChem, which provide detailed information regarding its structure, synthesis methods, and applications .
The synthesis of N-(1,3-benzothiazol-2-yl)propanamide can be achieved through several methodologies:
Synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Analytical techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are typically employed to monitor the progress of reactions and assess product purity .
The molecular structure of N-(1,3-benzothiazol-2-yl)propanamide features a benzothiazole ring system with a propanamide substituent. The structural formula can be represented as:
This indicates that the compound consists of nine carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one sulfur atom.
The InChI representation for this compound is:
This provides a standardized way to describe its molecular structure .
N-(1,3-benzothiazol-2-yl)propanamide participates in various chemical reactions:
The specific conditions required for these reactions depend on factors such as solvent choice, temperature, and catalysts used. For instance, oxidation reactions may require oxidizing agents like hydrogen peroxide or potassium permanganate .
The mechanism of action for N-(1,3-benzothiazol-2-yl)propanamide varies based on its biological applications:
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects by modulating biochemical pathways related to inflammation and cancer progression .
N-(1,3-benzothiazol-2-yl)propanamide typically appears as a solid at room temperature with specific melting points depending on purity. Its solubility profile indicates moderate solubility in organic solvents but limited solubility in water due to its hydrophobic nature.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases which could lead to hydrolysis or degradation. Its reactivity profile suggests potential for further derivatization which could enhance its biological activity .
N-(1,3-benzothiazol-2-yl)propanamide has several scientific uses:
Conventional synthesis of N-(1,3-benzothiazol-2-yl)propanamide relies on coupling benzothiazole-2-amine with propanoic acid derivatives. A prevalent method employs Schotten-Baumann conditions, where propionyl chloride reacts with the amine in a biphasic system (dichloromethane/water) with sodium carbonate as a base. This route typically achieves moderate yields (65–75%) but requires strict temperature control (0–5°C) to suppress N-acyl hydrolysis or C-benzothiazole ring decomposition [4]. Alternative carbodiimide-mediated couplings using N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane or tetrahydrofuran enhance yields to 80–92%. For example, DCC-mediated coupling of flurbiprofen with benzothiazol-2-amine yields 92% under optimized conditions (0°C → rt, 50 min), with dicyclohexylurea removed by filtration [6]. Acid chlorides remain preferred over free carboxylic acids due to faster kinetics, though they necessitate inert atmospheres to prevent moisture-induced side reactions. A critical limitation is the purification burden from urea byproducts, often requiring silica gel chromatography (EtOAc/hexane, 3:7) to achieve >95% purity [3].
Table 1: Conventional Synthetic Routes for N-(1,3-Benzothiazol-2-yl)propanamide
Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Limitations |
---|---|---|---|---|
Schotten-Baumann | Propionyl chloride, Na₂CO₃, 0–5°C, 4h | 65–75 | >90 | Hydrolysis side reactions |
DCC-mediated coupling | DCC, CH₂Cl₂, 0°C→rt, 50 min | 92 | >95 | Urea byproduct removal |
EDC/HOBt activation | EDC, HOBt, DMF, 24h, rt | 82 | >95 | Cost of additives |
Direct thermal amidation | Propionic acid, reflux, 12h | 55 | 85 | Low efficiency, decomposition |
Solvent-free and catalytic methods address waste and energy inefficiencies in conventional syntheses. Boric acid-catalyzed amidation enables direct coupling of unactivated carboxylic acids with benzothiazole-2-amine under solvent-free conditions. In a representative procedure, propionic acid and the amine react with 10 mol% boric acid at 120°C for 6h, yielding 78% N-(1,3-benzothiazol-2-yl)propanamide without hydrolytic byproducts [5]. This approach eliminates solvent disposal and simplifies purification (precipitation with n-hexane). Microwave irradiation further accelerates reactions: propionyl chloride and benzothiazole-2-amine in acetonitrile achieve 89% yield within 10 minutes at 100°C, compared to 4h under reflux [7]. For scalability, heterogeneous catalysts like silica-supported sulfonic acid (SiO₂-SO₃H) permit reuse over five cycles with <5% activity loss, as confirmed by post-reaction FTIR analysis [7]. These methods align with green metrics: solvent-free routes reduce E-factors (kg waste/kg product) to <1, while catalytic protocols lower energy consumption by 40–60% versus thermal methods.
Solid-phase synthesis facilitates rapid generation of N-benzothiazol-2-yl propanamide libraries. Rink amide resin is functionalized with Fmoc-protected linkers, enabling sequential addition of propanoic acid derivatives and subsequent coupling with diversely substituted benzothiazole-2-amines. After deprotection with piperidine/DMF (20% v/v), propanoic acid is activated in situ using HATU/DiEA and anchored to the resin. Benzothiazole-2-amines (e.g., 6-methoxy-, 5-nitro-, or 4,7-dimethyl derivatives) then undergo amidation in DMF at 25°C for 12h [9]. Cleavage cocktails (TFA:DCM:triisopropylsilane, 95:2.5:2.5) release products with purities >85% (HPLC-UV, 254 nm). This method generates 48 analogs in <72h, exemplified by 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide [8]. Key advantages include automated washing to remove impurities and compatibility with C-6 benzothiazole modifications. However, resin loading capacities (0.7–1.0 mmol/g) limit scale to <100 mg per variant.
Structural diversification targets the propanamide’s N-H group or the benzothiazole’s C-4,6,7 positions to modulate bioactivity. N-Alkylation occurs via sodium hydride-mediated deprotonation followed by alkyl halides (e.g., methyl iodide, benzyl bromide) in DMF, yielding N-methyl or N-benzyl derivatives. Alternatively, reductive amination with aldehydes (formaldehyde, p-nitrobenzaldehyde) and NaBH₃CN in methanol introduces branched chains (e.g., N-(1-phenylethyl) variants) [3]. C-Benzothiazole modifications require pre-functionalized amines: 4,7-dimethylbenzothiazole-2-amine (from 4-methylcyclohexanone and sulfur/ammonia) couples with bromopropionyl chloride to afford N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-bromopropanamide, a precursor for nucleophilic substitution . Molecular hybridization integrates pharmacophores, as in 3-(1,3-benzothiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide, synthesized via EDC/HOBt-mediated coupling between benzothiazole-propanoic acid and tryptamine (82% yield) [3]. Such modifications alter electronic profiles (Hammett σ values: –0.17 for 4-Me, +0.78 for 6-NO₂) and log P (1.8–3.4), enabling precise optimization for target engagement.
Comprehensive characterization of N-(1,3-benzothiazol-2-yl)propanamide derivatives employs orthogonal analytical techniques. HPLC-UV/HRMS confirms purity (>98%) and identity: reverse-phase C18 columns (MeCN/H₂O + 0.1% formic acid) resolve intermediates, while ESI-HRMS provides <5 ppm mass accuracy (e.g., C₁₀H₉ClN₂OS: [M+H]⁺ calc. 240.0124, found 240.0128) [4]. Multinuclear NMR assigns regiochemistry: ¹³C NMR distinguishes C-2 benzothiazole (δ 158–165 ppm) from amide carbonyls (δ 169–173 ppm), and ¹H NMR identifies N-H protons (δ 10.9–12.7 ppm, exchangeable with D₂O) [6]. Vibrational spectroscopy verifies amide formation (IR νC=O 1640–1698 cm⁻¹) and excludes residual acids (νO-H 2500–3300 cm⁻¹). For crystalline analogs, DSC (decomposition onset >190°C) ensures thermal stability during storage [3]. Quantification of trace impurities (<0.15%) uses LC-MS/MS with reference standards, critical for compounds lacking Sigma-Aldrich COA (Certificate of Analysis) data [1] [2].
Table 2: Key Analytical Parameters for N-(1,3-Benzothiazol-2-yl)propanamide Validation
Technique | Critical Parameters | Acceptance Criteria | Structural Insights |
---|---|---|---|
¹H/¹³C NMR (DMSO-d₆) | N-H (δ 12.65 ppm), C=O (δ 173.16 ppm) | Chemical shift deviation <0.3 ppm | Confirms amide regiochemistry |
HRMS (ESI+) | m/z 221.0645 [C₁₀H₉N₂OS⁺] | Δm < 5 ppm vs. calculated | Verifies molecular formula |
HPLC-UV (254 nm) | tR = 8.2 min (C18, 70:30 MeCN:H₂O) | Purity >98% area | Detects hydrolytic/degradation impurities |
IR (KBr) | νC=O 1698 cm⁻¹, νN-H 3347 cm⁻¹ | No νO-H (carboxylic acid) at 3000 cm⁻¹ | Excludes unreacted acid/amine |
DSC | Decomposition onset 192°C | Single endotherm | Indicates crystalline stability |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 387825-07-2
CAS No.: